molecular formula C10H11ClN2O2 B1378644 4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1423031-87-1

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

Cat. No. B1378644
CAS RN: 1423031-87-1
M. Wt: 226.66 g/mol
InChI Key: QKFIIANZKAZXPS-UHFFFAOYSA-N
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Description

“4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is a chemical compound with the CAS Number: 1423031-87-1 . It has a molecular weight of 226.66 . The IUPAC name for this compound is 4-amino-6-methoxy-2-quinolinol hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is 1S/C10H10N2O2.ClH/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (13)12-9;/h2-5H,1H3, (H3,11,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.66 .

Scientific Research Applications

Tubulin-Polymerization Inhibitors

A study on the optimization of 4-(N-Cycloamino)phenylquinazolines, where the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety plays a crucial role, led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibited potent in vitro cytotoxic activities and significant inhibition of tubulin assembly, with implications for antitumor activity in cancer research (Wang et al., 2014).

Antibacterial Activity

The synthesis and evaluation of 4-aminoquinolines, including derivatives substituted at the 5- and 6-positions, demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for novel antibacterial agents (Meyer et al., 2001).

Corrosion Inhibition

A computational study on novel quinoline derivatives, including 4-amino variants, explored their corrosion inhibition performance for iron. Through quantum chemical and molecular dynamics simulations, the study provided insights into the relationship between the molecular structure of quinoline derivatives and their efficacy as corrosion inhibitors (Erdoğan et al., 2017).

Fluorescent Labeling Reagents

6-Methoxy-4-quinolone, an oxidation product related to 4-aminoquinolines, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics make it suitable for biomedical analysis, serving as a promising fluorescent labeling reagent (Hirano et al., 2004).

Electrochemical Sensors for Drug Determination

Recent advancements in electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples highlight the importance of these compounds in therapeutic and environmental monitoring. This review underscores the utility of electrochemical methods in the sensitive and selective analysis of 4-aminoquinoline drugs (Matrouf et al., 2022).

Safety and Hazards

The safety information for “4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

properties

IUPAC Name

4-amino-6-methoxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-6-2-3-9-7(4-6)8(11)5-10(13)12-9;/h2-5H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFIIANZKAZXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
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4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
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4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
Reactant of Route 5
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
Reactant of Route 6
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

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